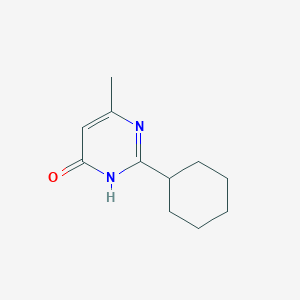
N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide
Vue d'ensemble
Description
N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a hydroxyphenyl group attached to a trimethylpropanamide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide typically involves the reaction of 4-hydroxybenzaldehyde with 2,2-dimethylpropanamide under specific conditions. One common method includes the use of a palladium-catalyzed reductive carbonylation process. This method involves the use of a palladium (II) catalyst in the presence of a suitable ligand and solvent, such as dilute acetic acid, to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of this compound often employs multi-step procedures that ensure high purity and yield. These methods may include the use of advanced catalytic systems and optimized reaction conditions to minimize by-products and enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, amines, ethers, and esters, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research has explored its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s ability to induce apoptosis in cancer cells is one example of its mechanism of action, which involves the activation of apoptotic pathways and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide include:
N-(4-hydroxyphenyl)acetamide:
N-(4-hydroxyphenyl)retinamide:
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs. Its trimethylpropanamide moiety differentiates it from other hydroxyphenyl derivatives, providing unique properties and applications .
Propriétés
IUPAC Name |
N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)11(15)13(4)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSJOQDMFAIKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid](/img/structure/B1460677.png)
![2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1460679.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1460680.png)

![3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL](/img/structure/B1460683.png)
![Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1460686.png)

![7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1460689.png)

![7-Methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B1460691.png)
![8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one](/img/structure/B1460693.png)
![18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol]](/img/structure/B1460696.png)
![4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1460697.png)
